2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a nitrile group and two phenyl groups, along with a dimethylamino group attached to a phenyl ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,5-diphenyl-3-furonitrile. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base linkage between the aldehyde and the nitrile compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl rings and the furan ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile is unique due to its combination of a furan ring with a nitrile group and the presence of dimethylamino and phenyl substituents. This unique structure imparts specific electronic and steric properties that differentiate it from similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H21N3O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C26H21N3O/c1-29(2)22-15-13-19(14-16-22)18-28-26-23(17-27)24(20-9-5-3-6-10-20)25(30-26)21-11-7-4-8-12-21/h3-16,18H,1-2H3/b28-18+ |
InChI Key |
OUERAAOWVRBUAZ-MTDXEUNCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.